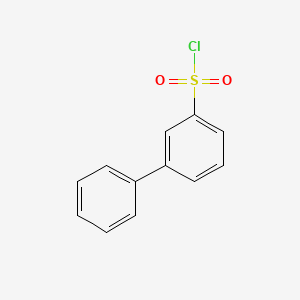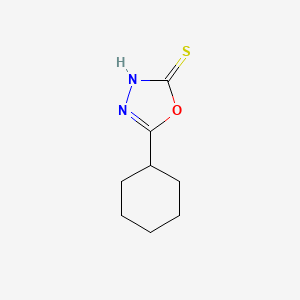![molecular formula C11H12F3N B1350793 2-[2-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 524674-04-2](/img/structure/B1350793.png)
2-[2-(Trifluoromethyl)phenyl]pyrrolidine
Vue d'ensemble
Description
“2-[2-(Trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the CAS Number: 524674-04-2 . It has a molecular weight of 215.22 and its IUPAC name is 2-[2-(trifluoromethyl)phenyl]pyrrolidine . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of trisubstituted 2-trifluoromethyl pyrrolidines involves an asymmetric Michael addition/hydrogenative cyclization . This process involves the direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins under mild reaction conditions and low catalyst .Molecular Structure Analysis
The InChI code for “2-[2-(Trifluoromethyl)phenyl]pyrrolidine” is 1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-[2-(Trifluoromethyl)phenyl]pyrrolidine” is a liquid at room temperature . Its hydrochloride form is an off-white powder . The compound is stored at room temperature .Applications De Recherche Scientifique
Organocatalysis
Research by Chowdhury and Ghosh (2009) demonstrated the use of a pyrrolidine/trifluoroacetic acid combination in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, highlighting the role of the silyl group in regioselection and substrate reactivity (Chowdhury & Ghosh, 2009).
Optical and Electrochemical Properties
Li et al. (2012) synthesized novel [60]fullerene pyrrolidines containing trifluoromethyl groups. They characterized these compounds using various spectroscopic methods and found that they possess good fluorescence and electrochemical properties, indicating potential applications in photovoltaic conversion materials (Li et al., 2012).
Synthesis of 2-trifluoromethyl-2-hydroxy-2H-chromenes
Li et al. (2018) developed a method for synthesizing 2-trifluoromethyl-2-hydroxy-2H-chromenes, which involved the cyclization of (Z)-trifluoromethyl alkenyl triflates and salicylaldehydes. This research contributes to the synthesis of novel compounds with potential chemical applications (Li et al., 2018).
Synthesis of Pyridine Derivatives
Zhi-li (2011) explored the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine from 1-(3-methylthiobut-1-phenyl)pyrrolidine, underlining the importance of reaction conditions in achieving high yield and purity. This research is relevant to the synthesis of pyridine derivatives for chemical applications (Zhi-li, 2011).
Crop Protection
Burriss et al. (2018) discussed the incorporation of trifluoromethyl pyridines, including derivatives of 2-[2-(Trifluoromethyl)phenyl]pyrrolidine, in crop protection chemicals. They highlighted the chemical processes developed for these compounds and their application in fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).
Conformational Studies of Fluorinated Compounds
Bilska-Markowska et al. (2014)
conducted conformational studies on tri- and tetrafluoropropionamides derived from chiral secondary amines, including pyrrolidine derivatives. Their research provided insights into the conformational behavior of these fluorinated compounds, using X-ray analysis and theoretical calculations, and highlighted the influence of the trifluoromethyl group on the conformation (Bilska-Markowska et al., 2014).
Trifluoroacetylation Reactions
Keumi et al. (1990) explored the use of 2-(Trifluoroacetoxy)pyridine in trifluoroacetylating arenes under Friedel–Crafts conditions, yielding trifluoromethyl aryl ketones. This research contributes to our understanding of trifluoroacetylation reactions, which are significant in synthetic chemistry (Keumi et al., 1990).
Enantioselective Intramolecular Aldol Reaction
Hayashi et al. (2007) demonstrated the effectiveness of the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine as an organocatalyst in an asymmetric intramolecular aldol reaction, resulting in bicyclo[4.3.0]nonane derivatives with high enantioselectivity. This study is relevant to the development of asymmetric synthesis methods (Hayashi et al., 2007).
Fluorinated Derivatives in Medicinal Chemistry
Pfund and Lequeux (2017) reviewed the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, highlighting their utility in the preparation of medicinal drugs and as organocatalysts. This comprehensive study provides an overview of various methods for synthesizing these fluorinated compounds and their importance in medicinal chemistry (Pfund & Lequeux, 2017).
Anticancer Potential
Olszewska et al. (2020) synthesized a series of fluorinated pyrrole derivatives, including those with trifluoromethyl functionalities, to evaluate their anticancer activities. They discovered that specific derivatives exhibited promising results in inhibiting cancer cell migration and growth, indicating their potential as anticancer agents (Olszewska et al., 2020).
Safety And Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The chemistry of nitrogen-containing heterocyclic compounds like pyrrole and pyrrolidine has been a versatile field of study for a long time due to their diverse biological and medicinal importance . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQIUNNVQDIWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396777 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]pyrrolidine | |
CAS RN |
524674-04-2 | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1350718.png)
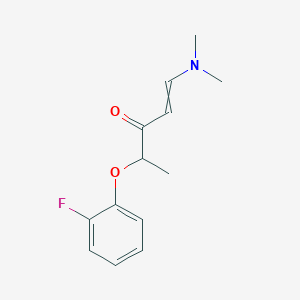
![2-[(3-Pyridinylmethyl)amino]nicotinic acid](/img/structure/B1350726.png)
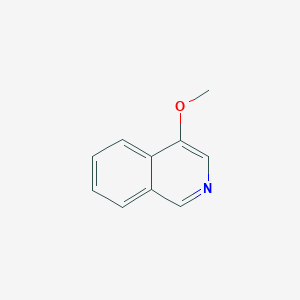
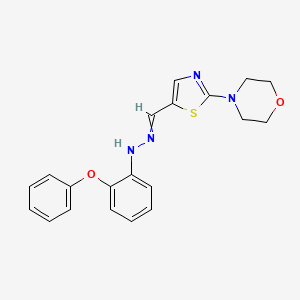
![2-[5-(4-Methoxybenzoyl)-2-thienyl]-3-phenylacrylonitrile](/img/structure/B1350742.png)
![6-chloro-3-[(Z)-(2,4-dichlorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B1350745.png)
![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B1350746.png)
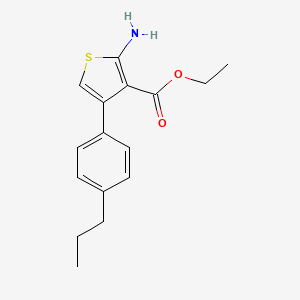
![Methyl 2-(benzoylamino)-3-[3-(trifluoromethyl)anilino]acrylate](/img/structure/B1350749.png)
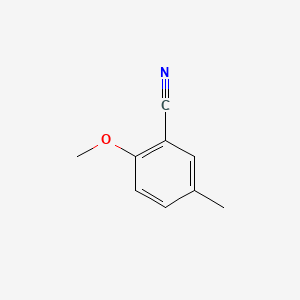
![1-[(Tert-butyl)oxycarbonyl]-3-[4-(trifluoromethyl)benzyl]piperidine-3-carboxylic acid](/img/structure/B1350762.png)
